![molecular formula C18H16N4O2 B2647944 1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008254-47-4](/img/structure/B2647944.png)
1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives has attracted much attention due to their therapeutic importance . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the literature .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, they can be used as ligands to stabilize metal ions towards disproportionation and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can vary widely depending on their specific structure. For example, some triazoles have been found to adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes .Aplicaciones Científicas De Investigación
Inhibition of Caspase-3
Compounds closely related to 1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione, specifically isatin 1,2,3-triazoles, have been synthesized and evaluated for their inhibitory activity against caspase-3. Caspase-3 plays a crucial role in apoptosis, and its inhibition is of significant interest in the development of therapeutic agents for diseases where apoptosis is dysregulated. The study revealed potent inhibitors exhibiting competitive inhibition mechanisms, highlighting the potential of triazole derivatives in medicinal chemistry (Jiang & Hansen, 2011).
Anti-protozoal Activity
Another study focused on synthesizing novel dihydropyrrolo[3,4-d][1,2,3]triazoles with significant anti-protozoal activity. These compounds, by virtue of their structural design incorporating 1,2,3-triazole and oxadiazole moieties, showcased potential as anti-cancer and anti-protozoal agents. Their structural elucidation and biological evaluation underline the versatility of triazole derivatives in drug discovery (Dürüst et al., 2012).
Oxidation and Debenzylation Reactions
Further studies have explored the chemical properties of 1,2,3-triazoles, including their oxidation and debenzylation reactions. These reactions are critical in modifying the chemical structure of triazoles for various applications, such as the synthesis of new compounds with potential biological activities. For example, the debenzylation of functionalized 1,2,3-triazoles can lead to derivatives with different physicochemical properties and biological activities (Farooq et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-6-5-7-13(10-12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-8-3-2-4-9-14/h2-10,15-16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYLHPMOQHMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

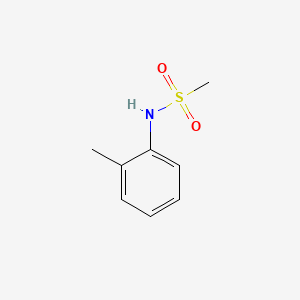

![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)
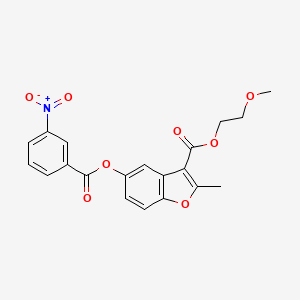
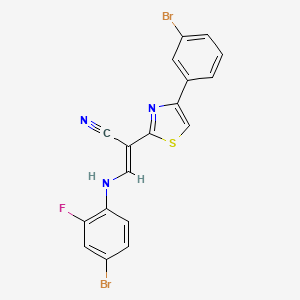
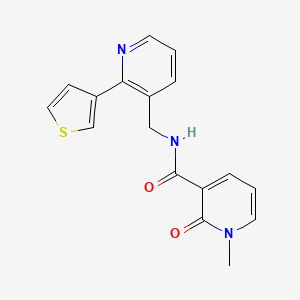
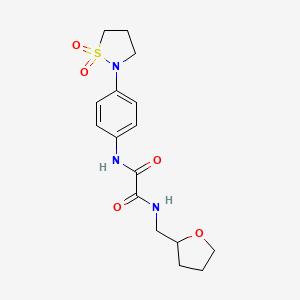
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)